molecular formula C22H23ClF3N3O B2916308 (E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one CAS No. 1445765-49-0

(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2916308
CAS RN: 1445765-49-0
M. Wt: 437.89
InChI Key: NNMJZHSQMYUDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23ClF3N3O and its molecular weight is 437.89. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter Inhibition

The compound has been investigated for its role as a glycine transporter 1 (GlyT1) inhibitor. Yamamoto et al. (2016) identified a structurally similar compound exhibiting potent GlyT1 inhibitory activity, which could be relevant to central nervous system disorders (Yamamoto et al., 2016).

Antimycobacterial Activity

A related compound, evaluated for its activity against Mycobacterium tuberculosis, displayed significant antimycobacterial properties. Kumar et al. (2008) found that a structurally similar compound showed high efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Kumar et al., 2008).

Anti-Angiogenic Properties

Compounds with a similar structure have demonstrated anti-angiogenic effects. Kambappa et al. (2017) synthesized novel derivatives and evaluated them using chick chorioallantoic membrane (CAM) models, suggesting potential applications in cancer treatment (Kambappa et al., 2017).

Anticonvulsant Properties

The compound's structure is related to anticonvulsant drugs. Georges et al. (1989) studied the crystal structures of similar anticonvulsant compounds, providing insights into their potential use in managing epilepsy (Georges et al., 1989).

Corrosion Inhibition

Research on compounds with a similar structure to (E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one has shown potential as corrosion inhibitors. Verma et al. (2016) studied the effects of 3-amino alkylated indoles on mild steel corrosion, indicating possible industrial applications (Verma et al., 2016).

properties

IUPAC Name

(E)-3-(6-chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3N3O/c1-28(15-17-3-2-4-18(13-17)22(24,25)26)19-9-11-29(12-10-19)21(30)8-6-16-5-7-20(23)27-14-16/h2-8,13-14,19H,9-12,15H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMJZHSQMYUDND-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCN(CC2)C(=O)C=CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCN(CC2)C(=O)/C=C/C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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